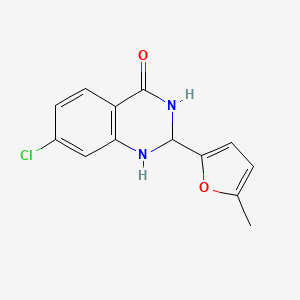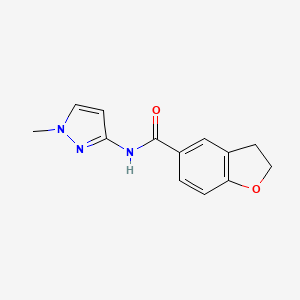
7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been studied for their various biological activities, such as anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of 7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one involves the inhibition of tubulin polymerization and viral DNA synthesis. Tubulin is a protein that plays a crucial role in cell division, and its inhibition leads to cell cycle arrest and apoptosis. Similarly, viral DNA synthesis is a crucial step in the replication of herpes simplex virus, and its inhibition leads to the suppression of viral replication.
Biochemical and Physiological Effects:
7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent antiproliferative activity against cancer cells and antiviral activity against herpes simplex virus. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the significant advantages of using 7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one in lab experiments is its potent activity against cancer cells and herpes simplex virus. This makes it an attractive compound for drug development. However, one of the limitations is the lack of information on its toxicity and pharmacokinetic properties. Further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research of 7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one. One of the significant areas of research is the development of novel anticancer and antiviral agents based on this compound. Additionally, further studies are needed to determine its mechanism of action and to investigate its potential therapeutic applications in other diseases. Moreover, studies are needed to determine its toxicity and pharmacokinetic properties in vivo, which will enable the development of safe and effective drugs based on this compound.
合成法
The synthesis of 7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one has been reported in several studies. One of the commonly used methods involves the reaction of 5-methylfurfural with 2-aminobenzamide in the presence of hydrochloric acid and acetic anhydride. The resulting intermediate is then treated with chloroacetyl chloride to obtain the final product. Another method involves the reaction of 2-aminobenzamide with 5-methylfurfuryl chloride in the presence of a base, followed by treatment with chloroacetyl chloride.
科学的研究の応用
7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one has been studied for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer treatment. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Another area of research is antiviral activity. Studies have shown that 7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one exhibits potent activity against herpes simplex virus type 1 and type 2. The mechanism of action involves the inhibition of viral DNA synthesis.
特性
IUPAC Name |
7-chloro-2-(5-methylfuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-2-5-11(18-7)12-15-10-6-8(14)3-4-9(10)13(17)16-12/h2-6,12,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRCQXMGQUOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC3=C(C=CC(=C3)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-6-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)pyridazin-3-one](/img/structure/B7526030.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(3-methylphenyl)propan-1-one](/img/structure/B7526033.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(4-hydroxyphenyl)piperidin-1-yl]propan-1-one](/img/structure/B7526036.png)
![(1,5-Dimethylpyrrol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7526049.png)
![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]cycloheptanamine](/img/structure/B7526057.png)

![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)

![4-[(3-Methylmorpholin-4-yl)methyl]benzamide](/img/structure/B7526076.png)

![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)